2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
Overview
Description
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the third position and a pyridine ring substituted with a carboxylic acid group at the fourth position. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets can lead to various biochemical changes, but the exact mechanisms are dependent on the specific targets and the structure of the compound.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities . The specific effects would depend on the compound’s targets and mode of action.
Biochemical Analysis
Biochemical Properties
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression, further influencing cellular function. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, highlighting the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement and localization . These interactions can affect its accumulation in certain cellular compartments, influencing its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid typically involves the reaction of 3-methylpiperidine with pyridine-4-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperidine and pyridine rings . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylpiperidin-1-yl)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the third position of the pyridine ring.
2-(3-Methylpiperidin-1-yl)pyridine-5-carboxylic acid: Similar structure but with the carboxylic acid group at the fifth position of the pyridine ring.
2-(3-Methylpiperidin-1-yl)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position of the pyridine ring.
Uniqueness
2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the fourth position of the pyridine ring, which can influence its chemical reactivity and biological activity. This specific arrangement allows for distinct interactions with molecular targets compared to its isomers .
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-3-2-6-14(8-9)11-7-10(12(15)16)4-5-13-11/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDQXUZZPJEEHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424651 | |
Record name | 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883544-59-0 | |
Record name | 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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